molecular formula C7H10N2O3 B8759760 6-Dimethoxymethyl-pyrimidin-4-ol

6-Dimethoxymethyl-pyrimidin-4-ol

Cat. No.: B8759760
M. Wt: 170.17 g/mol
InChI Key: CDKZTTXJWHFHAA-UHFFFAOYSA-N
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Description

6-Dimethoxymethyl-pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a dimethoxymethyl substituent at position 4. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-(dimethoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O3/c1-11-7(12-2)5-3-6(10)9-4-8-5/h3-4,7H,1-2H3,(H,8,9,10)

InChI Key

CDKZTTXJWHFHAA-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=O)NC=N1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Key structural differences among pyrimidin-4-ol derivatives arise from substituent variations at positions 2, 5, and 5. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features Evidence ID
6-Dimethoxymethyl-pyrimidin-4-ol Not explicitly listed Inferred ~216–226 6-(dimethoxymethyl), 4-OH Hypothesized based on analogues
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol C₁₂H₁₂N₂O₂ 216.24 6-(methoxymethyl), 2-phenyl, 4-OH Higher lipophilicity due to phenyl group; melting point 183–185°C
2-(Diethoxymethyl)-5,6-dimethylpyrimidin-4-ol C₁₁H₁₈N₂O₃ 226.27 2-(diethoxymethyl), 5,6-dimethyl, 4-OH Increased steric bulk; potential for altered solubility
6-Amino-2-methoxypyrimidin-4-ol C₅H₇N₃O₂ 141.13 6-amino, 2-methoxy, 4-OH Polar due to amino group; lower molecular weight
4-Amino-2-(methylthio)-6-pyrimidinol C₅H₇N₃OS 157.20 4-amino, 2-(methylthio), 6-OH Thioether group enhances stability; moderate polarity

Physicochemical Properties

  • Lipophilicity: Methoxymethyl and ethoxymethyl groups increase lipophilicity compared to hydroxyl or amino substituents. For example, 6-(methoxymethyl)-2-phenylpyrimidin-4-ol exhibits higher hydrophobicity than 6-amino derivatives, impacting its bioavailability .
  • Melting Points: Bulky substituents like phenyl (183–185°C in ) raise melting points compared to smaller groups (e.g., amino derivatives in ).
  • Solubility: Amino and hydroxyl groups enhance water solubility, whereas aromatic (e.g., phenyl) or alkoxy groups reduce it .

Reactivity and Stability

  • Hydrogen Bonding: Hydroxyl and amino groups facilitate hydrogen bonding, influencing crystallization and intermolecular interactions .
  • Sensitivity : Compounds with hydroxyl groups (e.g., 4-OH) may exhibit sensitivity to oxidation, necessitating stabilization strategies .

Analytical Characterization

  • HPLC Behavior: Substituents significantly affect retention times. For instance, bromo or phenyl groups increase hydrophobicity, requiring mobile phase adjustments (e.g., methanol:water = 45:55 in ).
  • Spectroscopic Signatures : Methoxymethyl groups exhibit distinct NMR shifts (~3.3 ppm for OCH₃), aiding structural elucidation .

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